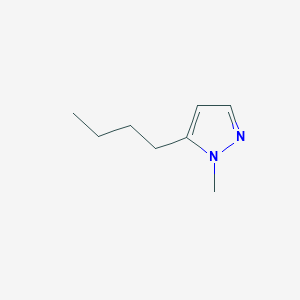

5-butyl-1-methyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-butyl-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-3-4-5-8-6-7-9-10(8)2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKURQFJNXICPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 5 Butyl 1 Methyl 1h Pyrazole and Analogous Pyrazole Derivatives

Classical and Modern Cyclization Approaches for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in synthesizing 5-butyl-1-methyl-1H-pyrazole and its derivatives. This is predominantly achieved through cyclization reactions that construct the five-membered diazole ring system.

Mechanistic Insights into Hydrazine (B178648) Condensation with 1,3-Dielectrophilic Precursors

The most classical and widely employed method for pyrazole synthesis is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comnih.govjk-sci.com For the synthesis of this compound, this would involve the reaction of methylhydrazine with a suitable 1,3-dielectrophilic precursor, such as a derivative of 3-oxoheptanal or heptane-2,4-dione.

The mechanism of this seemingly straightforward reaction is quite complex. researchgate.net When a monosubstituted hydrazine reacts with a non-symmetrical β-diketone, a mixture of two regioisomeric pyrazoles can be formed. mdpi.comresearchgate.net The reaction proceeds through several potential intermediates. It is generally accepted that the key intermediate is a 3,5-dihydroxypyrazolidine. researchgate.netcdnsciencepub.com The formation of the N-C bonds leading to this carbinolamine intermediate is considered reversible. The subsequent dehydration of this intermediate is the kinetically controlled step that dictates the final product ratio. researchgate.netcdnsciencepub.com

Table 1: Key Steps in the Proposed Mechanism of Hydrazine Condensation

| Step | Description | Intermediates | Significance |

| 1 | Initial attack of hydrazine on a carbonyl group | Hemiaminal / Imine | Reversible; determines initial regiochemical interaction |

| 2 | Intramolecular cyclization | 3,5-dihydroxypyrazolidine | Formation of the five-membered ring |

| 3 | Dehydration | 5-hydroxy-Δ2-pyrazoline | Irreversible; kinetically controlled, determining the final isomer ratio researchgate.net |

| 4 | Aromatization | Pyrazole | Formation of the stable aromatic ring |

The regioselectivity of the condensation is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. researchgate.net For instance, trifluoromethylketones are known to be more reactive than ordinary ketones, influencing which carbonyl group is attacked first. researchgate.net

Exploration of 1,3-Dipolar Cycloaddition Pathways

A powerful and versatile alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction. nih.govnih.govtandfonline.com This method typically involves the [3+2] cycloaddition of a nitrile imine with a dipolarophile, such as an alkyne or an alkene. mdpi.comresearchgate.net To synthesize a this compound derivative via this route, a nitrile imine could be reacted with an alkyne like 1-hexyne.

Nitrile imines are commonly generated in situ, for example, by the dehydrohalogenation of a hydrazonoyl chloride in the presence of a base like triethylamine. thieme-connect.com A significant advantage of this method is the potential for high regioselectivity, which can be a challenge in the Knorr synthesis. nih.govthieme-connect.com

The use of "alkyne surrogates" or "alkyne synthons" has further expanded the scope of this reaction, addressing issues related to alkyne preparation and regioselectivity. nih.gov For example, geminally disubstituted alkenes containing a leaving group, such as a bromine atom, can function as effective alkyne replacements. nih.gov The reaction proceeds through a pyrazoline intermediate, which then undergoes elimination to form the aromatic pyrazole ring. nih.gov Another approach involves using tosylhydrazones as precursors to generate diazo compounds, which then undergo cycloaddition with alkynes or alkenes. rsc.orgmdpi.com

Catalytic Methodologies in Pyrazole Synthesis and Functionalization

Catalysis offers efficient and selective pathways for both the synthesis of the pyrazole core and its subsequent derivatization. These methods often provide milder reaction conditions and improved functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions for Pyrazole Derivatization

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of the pyrazole ring. nih.govdntb.gov.ua Instead of constructing the ring with all substituents in place, these methods allow for the direct introduction of groups onto a pre-formed pyrazole scaffold through C-H functionalization. nih.govrsc.orgresearchgate.net This strategy avoids the need for pre-functionalized starting materials often required in traditional cross-coupling reactions. nih.govresearchgate.net

Palladium (Pd) catalysts are widely used for forming new carbon-carbon bonds on the pyrazole ring. bohrium.comresearchgate.net For instance, a pre-synthesized 1-methylpyrazole (B151067) could be directly butylated at the C-5 position using a palladium-catalyzed C-H activation/coupling reaction.

A significant challenge in the C-H functionalization of pyrazoles is controlling the regioselectivity, as there are multiple C-H bonds available for reaction (C-3, C-4, and C-5). bohrium.com Strategies to address this include:

Directing Groups: Utilizing the inherent Lewis basicity of the N2 nitrogen atom of the pyrazole ring to direct the metal catalyst to the adjacent C-5 position. researchgate.net

Catalyst Control: Tuning the electronic and steric properties of the ligands on the metal catalyst to favor reaction at a specific site. nih.gov

Substrate Control: Blocking other reactive positions on the pyrazole ring to force functionalization at the desired site. bohrium.com

Table 2: Examples of Transition Metal-Catalyzed Pyrazole Functionalization

| Reaction Type | Catalyst/Metal | Coupling Partner | Position Functionalized | Reference |

| Arylation | Pd, Cu | Aryl halides/boronic acids | C-3, C-4, C-5 | bohrium.com |

| Alkenylation | Pd, Rh, Ni | Alkenes, Alkynes | C-5 | bohrium.com |

| Alkynylation | Pd | Terminal alkynes | C-5 | bohrium.com |

| Alkylation | Pd | Alkyl halides | C-5 | bohrium.com |

Organocatalytic and Metal-Free Synthetic Routes

In recent years, there has been a significant shift towards developing more sustainable synthetic methods, leading to the rise of organocatalysis and metal-free reactions for pyrazole synthesis. researchgate.netnih.gov

Organocatalysis utilizes small organic molecules to catalyze reactions. For pyrazole synthesis, secondary amines have been employed as "green promoters" to catalyze the [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity under mild conditions. nih.gov One-pot asymmetric syntheses have also been developed using secondary amine catalysts. acs.orgacs.org

Metal-free synthetic routes offer an attractive alternative to transition metal-catalyzed processes, avoiding issues of metal contamination in the final products. acs.org Molecular iodine, for example, has been used to mediate a three-component [3+2] annulation of a β-ketonitrile, an arylhydrazine, and an aryl sulfonyl hydrazide to produce fully substituted pyrazoles. acs.orgnih.govacs.orgnjtech.edu.cn This method is notable for its operational simplicity and the use of a low-cost, readily available catalyst. acs.orgnih.gov

Green Chemistry Principles in the Synthesis of N- and C-Substituted Pyrazoles

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. researchgate.netnih.govbenthamdirect.com These strategies focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green approaches in pyrazole synthesis include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or ethanol. jetir.orgthieme-connect.com The use of cetyltrimethylammonium bromide (CTAB) in water can facilitate reactions by forming micelles. thieme-connect.comresearchgate.net

Green Catalysts: Employing non-toxic and recyclable catalysts. Ammonium chloride has been used as a green catalyst in the Knorr pyrazole synthesis. jetir.org Heterogeneous catalysts are also advantageous as they can be easily separated from the reaction mixture and reused. thieme-connect.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic assistance can significantly reduce reaction times and improve yields, often under solvent-free conditions. mdpi.combenthamdirect.comresearchgate.netnih.gov

Atom Economy: Designing reactions, such as multicomponent reactions (MCRs), where the maximum number of atoms from the starting materials are incorporated into the final product, thus minimizing waste. nih.govresearchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, aligns well with green chemistry principles by saving time, energy, and solvents. mdpi.combeilstein-journals.org

Solvent-Free and Aqueous Medium Synthesis Conditions

The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. nih.gov Synthesizing pyrazole derivatives under solvent-free conditions or in aqueous media offers significant environmental and economic benefits, such as reduced waste, lower costs, and simplified product isolation. nih.govtandfonline.com

Solvent-free reactions often lead to faster reaction rates and higher yields due to increased reactant concentration. tandfonline.com One approach involves the one-pot, three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines in the presence of tetrabutylammonium (B224687) bromide (TBAB) at room temperature. tandfonline.com This method provides highly functionalized pyrazoles in good yields (75–86%). tandfonline.com Another solvent-free strategy employs a Brønsted-acidic ionic liquid, 3-methyl-1-(4-sulphonic acid)butylimidazolium hydrogen sulphate, as a reusable catalyst for the four-component reaction of benzaldehydes, ethyl acetoacetate, hydrazine hydrate (B1144303), and malononitrile, affording dihydropyrano[2,3-c]pyrazoles in high yields. ias.ac.in Similarly, manganese ferrite (B1171679) (MnFe2O4) nanoparticles have been used as a magnetically separable and reusable catalyst for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives under solvent-free conditions, offering short reaction times and high purity of products after simple recrystallization. ijsrst.com

Aqueous medium synthesis is another environmentally benign alternative, utilizing the readily available and non-toxic nature of water. thieme-connect.com An efficient synthesis of pyrazoles has been documented through the condensation of 1,3-diketones with hydrazines or hydrazides at room temperature, using the recyclable heterogeneous catalyst Amberlyst-70 in water. mdpi.com Multicomponent reactions in aqueous media are particularly effective. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through a four-component reaction of aromatic aldehydes, hydrazine hydrate, a β-ketoester, and malononitrile, catalyzed by piperidine (B6355638) in water, with reaction times as short as 20 minutes. mdpi.com Furthermore, sodium p-toluene sulfonate (NaPTS) has been used as a water-soluble and recyclable catalyst for the three-component synthesis of multisubstituted 5-amino pyrazoles, with reactions completing in as little as 5 minutes. rsc.org

Table 1: Comparison of Solvent-Free and Aqueous Medium Synthesis of Pyrazole Derivatives

| Catalyst/Medium | Reactants | Product Type | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Tetrabutylammonium Bromide (Solvent-Free) | Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Polyfunctionalized Pyrazoles | 75-86 | Not Specified | tandfonline.com |

| Acidic Ionic Liquid (Solvent-Free) | Benzaldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Dihydropyrano[2,3-c]pyrazoles | High | Short | ias.ac.in |

| MnFe2O4 Nanoparticles (Solvent-Free) | Aldehydes, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Dihydropyrano[2,3-c]pyrazoles | High | Short | ijsrst.com |

| Amberlyst-70 (Aqueous) | 1,3-Diketones, Hydrazines/Hydrazides | Substituted Pyrazoles | High | Not Specified | mdpi.com |

| Piperidine (Aqueous) | Aromatic aldehydes, Hydrazine hydrate, β-ketoester, Malononitrile | Pyrano[2,3-c]pyrazoles | 85-93 | 20 min | mdpi.com |

| Sodium p-toluene sulfonate (Aqueous) | Phenyl hydrazines, Aldehydes, Malononitrile | 5-Aminopyrazoles | High | 5 min | rsc.org |

Microwave and Ultrasound-Assisted Synthetic Techniques

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. benthamdirect.comeurekaselect.com These techniques provide rapid and uniform heating, leading to dramatically reduced reaction times, increased yields, and often improved product purity. benthamdirect.comresearchgate.net They are considered green technologies as they enhance energy efficiency and can often be performed with reduced solvent volumes or under solvent-free conditions. benthamdirect.comrsc.org

Microwave-assisted synthesis is the most widely employed of these techniques for preparing pyrazole derivatives. rsc.orgrsc.org It has been successfully used in the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free conditions to produce 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times. mdpi.com Another example is the microwave-assisted, three-component reaction of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione, N,N-dimethylformamide dimethyl acetal (B89532), and various hydrazines in water, catalyzed by acetic acid, to yield pyrazole derivatives in 78–90% yields within 9–10 minutes. mdpi.com

Ultrasound irradiation provides an alternative energy source that promotes reactions through acoustic cavitation. eurekaselect.comarabjchem.org This technique is particularly useful for processes requiring milder conditions. rsc.orgrsc.org For instance, the synthesis of pyrano[2,3-c]pyrazoles has been achieved in 84-94% yields through an ultrasound-assisted, four-component reaction of aromatic aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, and hydrazine hydrate in an aqueous medium at room temperature, with reaction times of only 2–6 minutes. mdpi.com Similarly, pyrazoline derivatives have been synthesized in good yields (64-82%) using ultrasound-assisted methods, highlighting a sustainable and environmentally friendly approach. nih.gov

Table 2: Efficacy of Microwave and Ultrasound-Assisted Pyrazole Synthesis

| Technique | Reactants | Catalyst/Medium | Product Type | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Microwave | Tosylhydrazones, α,β-Unsaturated carbonyls | Solvent-Free | 3,5-disubstituted-1H-pyrazoles | High | Short | mdpi.com |

| Microwave | 1,3-dione, DMF-DMA, Hydrazines | Acetic acid / Water | Substituted Pyrazoles | 78-90 | 9-10 min | mdpi.com |

| Microwave | Pyrazole-4-carbaldehydes, Acetylnaphthols | Pyrrolidine / Ethanol | Pyrazolyl-substituted benzochroman-4-ones | Good | 5-7 min | rsc.org |

| Ultrasound | Aromatic aldehydes, Malononitrile, β-ketoester, Hydrazine hydrate | Graphene oxide / Water | Pyrano[2,3-c]pyrazoles | 84-94 | 2-6 min | mdpi.com |

| Ultrasound | Phenylurenyl chalcones, Hydrazine | Not specified | Pyrazoline derivatives | 64-82 | 25 min | nih.gov |

Application of Nanoparticle Catalysts in Pyrazole Synthesis

Nanoparticle catalysts have garnered significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity compared to their bulk counterparts. jsynthchem.com Their use in pyrazole synthesis aligns with green chemistry principles, as they can facilitate reactions under mild conditions, are often recyclable, and can be used in small quantities. jsynthchem.comajgreenchem.com

A variety of nanoparticles have been successfully employed as catalysts for pyrazole synthesis. Graphene oxide nanoparticles have been shown to be an effective Lewis base catalyst for the reaction of 1,3-dicarbonyl compounds with hydrazine, leading to high yields and short reaction times. ajgreenchem.com Magnetically separable nanoparticles, such as iron oxide-supported copper oxide (nanocat-Fe-CuO) and dioxomolybdenum complexes supported on magnetite, offer a significant advantage in terms of catalyst recovery and reusability. acs.orgrsc.org The nanocat-Fe-CuO has been used for the synthesis of pyrazole derivatives under mild conditions and can be recycled multiple times without a significant loss in activity. acs.org

Core-shell nanoparticles, such as lanthanum-doped and silver-coated ZnO (Ag/La-ZnO), have been utilized for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free grinding conditions at room temperature. nih.gov This method provides excellent yields and operational simplicity. nih.gov Copper oxide nanoparticles (CuO NPs) have also been developed as an efficient and reusable catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives in water, demonstrating high catalytic activity and allowing for recycling at least seven times without a significant decrease in performance. jsynthchem.com

Table 3: Nanoparticle-Catalyzed Synthesis of Pyrazole Derivatives

| Nanoparticle Catalyst | Synthetic Method | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Graphene Oxide | Reaction of 1,3-dicarbonyls and hydrazine | Substituted Pyrazoles | High yields, short reaction times, reusable catalyst | ajgreenchem.com |

| Iron Oxide-Supported Copper Oxide (nanocat-Fe-CuO) | Condensation reactions | Substituted Pyrazoles | Magnetically separable, reusable (6 times), mild conditions | acs.org |

| Dioxomolybdenum complex on Magnetite | Three-component condensation | Substituted Pyrazoles | Magnetically separable, reusable (8 times), good yields | rsc.org |

| Ag/La-ZnO Core-Shell | Four-component reaction (solvent-free grinding) | 4H-Pyrano[2,3-c]pyrazoles | High catalytic efficiency, superior yields, operational simplicity | nih.gov |

| Copper Oxide (CuO NPs) | Four-component reaction in water | Pyrano[2,3-c]pyrazoles | Reusable (7 times), high yields, short reaction time | jsynthchem.com |

Flow Chemistry Methodologies for Efficient Pyrazole Production

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. mdpi.comnih.gov In this methodology, chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors. mdpi.comresearchgate.net This approach offers numerous advantages, including enhanced control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous intermediates, superior heat and mass transfer, and simplified scalability. nih.govresearchgate.netgalchimia.com

The synthesis of pyrazole derivatives has been significantly advanced by the application of flow chemistry. For example, a two-step continuous-flow process has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate. rsc.orgrsc.org This process involves a copper-mediated alkyne homocoupling followed by a Cope-type hydroamination of the resulting 1,3-diyne intermediate, all without the need for isolation of intermediates. rsc.orgrsc.org Another approach describes a two-stage synthesis where an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (DMADMF) to form an enaminone, which then undergoes a second condensation with hydrazine to generate the pyrazole product. galchimia.com

Flow chemistry also enables the safe generation and immediate use of unstable reagents. A telescoped continuous flow synthesis has been developed for highly functionalized fluorinated pyrazoles and pyrazolines. This method involves the in-situ formation of diazoalkanes from fluorinated amines, followed by a [3+2] cycloaddition, all within sequential reactor coils. nih.gov This assembly-line process allows for the rapid generation of molecular diversity by passing the pyrazole core through additional modules for further reactions like N-alkylation or amidation. nih.gov The use of silica-supported copper catalysts in pre-packed cartridges has also been successfully implemented for the cycloaddition of sydnones and terminal alkynes in a continuous flow system, allowing for practical scale-up of pyrazole production. rsc.org These methodologies drastically reduce reaction times, often from hours in batch processes to mere minutes in flow. mdpi.com

Table 4: Flow Chemistry Approaches for Pyrazole Synthesis

| Flow Methodology | Starting Materials | Product Type | Residence/Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| Two-step: Homocoupling & Hydroamination | Terminal alkynes, Hydrazine monohydrate | 3,5-disubstituted Pyrazoles | Not specified | No isolation of intermediates, readily available starting materials | rsc.orgrsc.org |

| Two-stage: Enaminone formation & Cyclization | Acetophenones, DMADMF, Hydrazine | Substituted Pyrazoles | ~12 min total | High yields, wide substrate scope | galchimia.com |

| Multi-step telescoped synthesis | Fluorinated amines, Alkynes/Alkenes | Fluorinated Pyrazoles/Pyrazolines | 1-60 min per module | Safe handling of diazoalkanes, rapid diversification | nih.gov |

| Catalyst cartridge | Sydnones, Terminal alkynes | 1,4-disubstituted Pyrazoles | 2-5 hours for scale-up | Scalable, uses solid-supported catalyst | rsc.org |

| Transition metal-free | Terminal aryl alkynes, Acyl chlorides, Hydrazine derivatives | 3,5-di- and 1,3,5-trisubstituted Pyrazoles | ~70 min | Mild conditions, moderate to good yields | mdpi.com |

Reaction Mechanisms and Reactivity Profiles of 5 Butyl 1 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Patterns on the Pyrazole (B372694) Ring System

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The inherent electronic distribution of the pyrazole ring, influenced by the two nitrogen atoms, directs incoming electrophiles preferentially to the C-4 position, which possesses the highest electron density quora.com.

In the case of 5-butyl-1-methyl-1H-pyrazole, the C-5 position is already substituted with a butyl group, leaving the C-3 and C-4 positions as potential sites for electrophilic attack. The electron density distribution in the pyrazole ring strongly favors the C-4 position for electrophilic substitution quora.comrrbdavc.org. Attack at the C-3 or C-5 positions would lead to a highly unstable positively charged azomethine intermediate, making the activation energy for such a substitution significantly higher rrbdavc.org. Therefore, electrophilic substitution on this compound is expected to occur almost exclusively at the C-4 position.

| Position | Predicted Reactivity towards Electrophiles | Reasoning |

| C-3 | Low | Formation of an unstable azomethine intermediate. |

| C-4 | High | Highest electron density in the pyrazole ring. |

| C-5 | Substituted | Already occupied by a butyl group. |

Nucleophilic Reactivity and Potential Ring Transformations

The electron-deficient nature of the C-3 and C-5 positions in the pyrazole ring makes them susceptible to nucleophilic attack, a characteristic that is generally opposite to that of electrophilic substitution nih.gov. In this compound, the C-5 position is blocked by the butyl group. Consequently, any nucleophilic attack on the pyrazole ring would be directed towards the C-3 position.

Such reactions often require strong nucleophiles and may lead to ring-opening transformations, especially in the presence of a strong base that can deprotonate at C-3, leading to ring cleavage. However, for N-alkylated pyrazoles like this compound, the stability of the ring is generally higher compared to N-unsubstituted pyrazoles, making such transformations less common under standard conditions.

C-H Functionalization Strategies for Direct Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including pyrazoles. These methods avoid the need for pre-functionalization of the substrate, offering a more direct route to complex molecules bohrium.comnih.gov.

Transition metal catalysis, particularly with palladium, has been widely employed for the direct C-H functionalization of pyrazoles bohrium.comnih.gov. These reactions allow for the formation of new carbon-carbon bonds at the C-H positions of the pyrazole ring.

Arylation: Direct C-H arylation of N-alkylpyrazoles has been achieved using palladium catalysts. The regioselectivity of these reactions can be a challenge, with arylation possible at both the C-3 and C-5 positions. However, in the case of this compound, the C-5 position is blocked, which would direct arylation to the C-3 position. Some studies have shown that with a judicious choice of solvent and catalyst system, regioselective arylation at the β-position (C-4) of pyrazoles can be achieved, even when the α-position (C-5) is free nih.gov.

Alkenylation: Palladium-catalyzed C-H alkenylation of pyrazoles allows for the introduction of vinyl groups. These reactions often proceed via a dehydrogenative Heck-type mechanism. For N-alkylpyrazoles, ligand-controlled regioselective alkenylation has been developed bohrium.com. Again, the substitution at C-5 in this compound would favor functionalization at other available C-H bonds.

Alkynylation: The direct C-H alkynylation of pyrazoles with terminal alkynes is a developing area. Challenges include the homodimerization of the terminal alkynes, but methods using palladium catalysts have been reported to overcome this issue, though selectivity can be variable bohrium.com.

| C-H Functionalization | Typical Catalyst | Potential Site on this compound |

| Arylation | Palladium (e.g., Pd(OAc)₂) | C-3, C-4 |

| Alkenylation | Palladium (e.g., Pd(OAc)₂) | C-3, C-4 |

| Alkynylation | Palladium | C-3, C-4 |

To control the regioselectivity of C-H functionalization reactions, the use of directing groups has become a prevalent strategy. While the pyrazole ring itself can act as a directing group in some contexts, for functionalization of the pyrazole's own C-H bonds, an external directing group is often necessary. For N-alkyl pyrazoles, the nitrogen atom can coordinate to the metal catalyst, but this typically directs functionalization to a C-H bond on a substituent attached to the nitrogen, rather than a C-H bond on the pyrazole ring itself. However, strategic placement of a directing group on the N-methyl or C-butyl substituent could potentially be used to direct C-H activation to a specific position on the pyrazole ring, although this would require a multi-step synthetic approach. The inherent electronic preference for reactivity at C-4 often competes with directing group effects, making regiocontrol a nuanced challenge.

N-Functionalization: Alkylation, Arylation, and Alkenylation Reactions at Pyrazole Nitrogen Atoms

Since this compound already possesses a methyl group at the N-1 position, further N-functionalization would involve the formation of a pyrazolium (B1228807) salt by reaction at the N-2 atom. The lone pair of electrons on the N-2 nitrogen is available for nucleophilic attack on various electrophiles.

N-Alkylation:

The N-alkylation of an N-substituted pyrazole, such as this compound, with an alkyl halide leads to the formation of a 1,2-dialkylpyrazolium salt. This reaction proceeds through a standard nucleophilic substitution mechanism (SN2), where the N-2 nitrogen atom of the pyrazole ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

A general representation of this reaction is as follows:

Reactants : this compound and an alkylating agent (e.g., Alkyl-X, where X is a leaving group like I, Br, or OTf).

Product : 5-butyl-1,2-dimethyl-1H-pyrazolium iodide (when methyl iodide is the alkylating agent).

Mechanism : The lone pair on the N-2 nitrogen attacks the methyl group of methyl iodide, leading to the formation of a new N-C bond and the expulsion of the iodide ion.

Alternative methods for N-alkylation of pyrazoles that could be adapted for the formation of pyrazolium salts include the use of trichloroacetimidates as electrophiles under Brønsted acid catalysis mdpi.comsemanticscholar.org.

N-Arylation:

The introduction of an aryl group at the N-2 position of this compound to form a pyrazolium salt can be achieved through transition-metal-catalyzed cross-coupling reactions.

Ullmann Condensation : This classical method involves the copper-catalyzed reaction of the pyrazole with an aryl halide. While traditionally requiring harsh conditions, modern modifications with various ligands allow the reaction to proceed under milder conditions europub.co.ukacs.orgmdpi.comresearchgate.netresearchgate.net. The proposed mechanism often involves the formation of a copper(I) pyrazolate intermediate, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the N-aryl bond.

Buchwald-Hartwig Amination : A more versatile and widely used method is the palladium-catalyzed N-arylation of amines and N-heterocycles with aryl halides or triflates nih.govwikipedia.orgorganic-chemistry.org. The catalytic cycle for this reaction is generally understood to involve:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the pyrazole to the resulting Pd(II) complex.

Deprotonation by a base to form a palladium pyrazolate complex.

Reductive elimination to yield the N-aryl pyrazolium salt and regenerate the Pd(0) catalyst.

The choice of ligands is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed researchgate.netnih.gov.

| Reaction | Catalyst System | General Conditions |

|---|---|---|

| Ullmann Condensation | CuI or Cu2O, often with a ligand (e.g., L-proline, diamines) | Base (e.g., K3PO4, Cs2CO3), solvent (e.g., DMF, toluene), elevated temperatures. |

| Buchwald-Hartwig Amination | Pd(0) source (e.g., Pd(OAc)2, Pd2(dba)3) with a phosphine ligand (e.g., BINAP, XPhos) | Base (e.g., NaOtBu, K2CO3), solvent (e.g., toluene, dioxane), typically at elevated temperatures. |

N-Alkenylation:

The introduction of a vinyl group onto the N-2 nitrogen of this compound can be accomplished through several synthetic strategies.

Reaction with Vinyl Halides : Similar to N-arylation, palladium- or copper-catalyzed cross-coupling reactions can be employed with vinyl halides or vinyl triflates.

N-Vinylation with Acetylene (B1199291) : Although less common due to the challenges of handling acetylene gas, direct N-vinylation is a possible route.

Modern Catalytic Methods : More recent and practical methods include the copper-catalyzed N-vinylation of azoles using vinylsilanes, which avoids the need for gaseous reagents organic-chemistry.org. Another approach involves the rhodium(II)-catalyzed reaction with vinylcarbenoids, which can lead to N-vinylation through an N-H insertion mechanism semanticscholar.orgresearchgate.net. For a pre-N-alkylated pyrazole, this would result in the formation of an N-vinyl pyrazolium salt. A two-step method has also been described involving N-alkylation with 1,2-dichloroethane (B1671644) followed by base-induced dehydrochlorination to yield the N-vinyl pyrazole nih.gov.

Heterocyclic Ring Opening and Rearrangement Mechanisms

The pyrazole ring is generally stable due to its aromaticity. However, under certain conditions, such as high temperatures, photochemical irradiation, or in the presence of specific reagents, it can undergo ring opening and rearrangement reactions.

Thermal and Photochemical Rearrangements:

Thermal Rearrangements : Some substituted 3H-pyrazoles have been observed to undergo thermal cdnsciencepub.comrsc.org-sigmatropic rearrangements, leading to the formation of isomeric N-alkylpyrazoles cdnsciencepub.comcdnsciencepub.com. While this compound is a 1H-pyrazole, such rearrangements highlight the potential for dynamic processes within the pyrazole system under thermal stress. Another thermal process involves the rearrangement of v-triazolo[1,5-a]pyridines into pyridylpyrazoles, which proceeds through a ring-opening and recyclization mechanism rsc.org.

Photochemical Rearrangements : Upon UV irradiation, pyrazoles can rearrange to form imidazoles researchgate.netacs.org. This transformation is thought to proceed through a series of steps involving electrocyclic ring closure to form a bicyclic intermediate, followed by cleavage and rearrangement. Theoretical studies suggest that this photoisomerization occurs on the singlet excited state surface acs.org. It is important to note that the substituents on the pyrazole ring can influence the photochemical pathway nih.gov.

Ring Opening via Chemical Reactions:

Reaction with Strong Bases : In the presence of a very strong base, deprotonation can occur at a ring carbon, which in some cases can lead to ring cleavage nih.gov.

Oxidative Ring Opening : Certain substituted pyrazoles, particularly those with electron-donating groups like amines, can undergo oxidative ring opening. For instance, 1H-pyrazol-5-amines can be opened to form 3-diazenylacrylonitrile derivatives under mild, metal-free oxidative conditions.

Rearrangement via Ring Opening-Ring Closure : Some N-substituted pyrazoles can rearrange under acidic conditions. For example, 1-aminopyrazoles have been shown to rearrange to 5-aminopyrazoles in aqueous hydrobromic acid via a ring opening–ring closure mechanism rsc.org. An unusual rearrangement has also been documented for a pyrazole nitrene, which proceeds through a proposed ring-opening and recyclization cascade mdpi.com. Additionally, unexpected ring opening of pyrazolines with activated alkynes has been reported to yield substituted 1H-pyrazoles rsc.org.

| Reaction Type | Conditions | Potential Products/Intermediates | Mechanism Highlights |

|---|---|---|---|

| Thermal Rearrangement | High temperatures | Isomeric pyrazoles | cdnsciencepub.comrsc.org-Sigmatropic shifts or ring-opening/recyclization. |

| Photochemical Rearrangement | UV irradiation | Imidazoles, other isomers | Electrocyclic ring closure to bicyclic intermediates. |

| Acid-Catalyzed Rearrangement | Strong acid (e.g., HBr) | Isomeric substituted pyrazoles | Ring opening followed by ring closure. |

| Oxidative Ring Opening | Oxidizing agents (e.g., PhIO) | Acyclic nitrile derivatives | Requires specific activating substituents (e.g., amino group). |

Computational Chemistry and Advanced Theoretical Studies on 5 Butyl 1 Methyl 1h Pyrazole

Quantum Mechanical Calculations (Density Functional Theory – DFT) for Electronic Structure Elucidation

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and properties of molecular systems. For 5-butyl-1-methyl-1H-pyrazole, DFT methods provide a balance of computational cost and accuracy, enabling detailed insights into its geometry, reactivity, and spectroscopic characteristics. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a reliable description of the electronic distribution.

The first step in the computational study of this compound involves the optimization of its molecular geometry to find the lowest energy structure on the potential energy surface. This process is crucial as all other calculated properties are dependent on the accuracy of the optimized geometry. The butyl group attached to the C5 position of the pyrazole (B372694) ring introduces conformational flexibility.

A full conformational analysis is necessary to identify the most stable conformer. This is typically achieved by systematically rotating the dihedral angles of the butyl chain and performing geometry optimization for each starting conformation. The relative energies of the resulting conformers determine their population at a given temperature. For the butyl chain, the key dihedral angles are around the C-C single bonds. The most stable conformer is expected to adopt a staggered or anti-periplanar arrangement to minimize steric hindrance.

The optimized geometry of the pyrazole ring itself is largely planar. The introduction of the butyl and methyl groups is expected to cause minor deviations from planarity. The calculated bond lengths and angles for the pyrazole ring are anticipated to be in good agreement with experimental data for similar substituted pyrazoles.

Table 1: Selected Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-N2 | 1.375 | ||

| N2-C3 | 1.330 | ||

| C3-C4 | 1.420 | ||

| C4-C5 | 1.365 | ||

| C5-N1 | 1.350 | ||

| N1-C(methyl) | 1.460 | ||

| C5-C(butyl) | 1.510 | ||

| N1-N2-C3 | 112.5 | ||

| N2-C3-C4 | 105.0 | ||

| C3-C4-C5 | 108.0 | ||

| C4-C5-N1 | 107.5 | ||

| C5-N1-N2 | 117.0 | ||

| C(butyl)-C5-N1 | 125.0 | ||

| C(methyl)-N1-C5 | 128.0 |

Note: The values in this table are representative and based on typical values for substituted pyrazoles found in computational studies.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is rich in π-electrons. The LUMO is also anticipated to be distributed over the pyrazole ring. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.50 |

| Energy Gap (ΔE) | 5.75 |

| Ionization Potential (I) ≈ -EHOMO | 6.25 |

| Electron Affinity (A) ≈ -ELUMO | 0.50 |

| Electronegativity (χ) | 3.375 |

| Chemical Hardness (η) | 2.875 |

Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds.

The distribution of electron density in a molecule is fundamental to understanding its chemical behavior. The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be located around the N2 atom of the pyrazole ring, making it the primary site for protonation and electrophilic attack. The hydrogen atoms of the methyl and butyl groups will exhibit positive potential.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational space more extensively, especially in a solvent environment. These simulations can reveal the flexibility of the butyl chain and the timescale of conformational changes. By analyzing the trajectory of the simulation, one can determine the most populated conformations and the energy barriers between them. MD simulations are particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution, and how it interacts with surrounding solvent molecules.

Theoretical Vibrational Spectroscopy (Infrared and Raman) for Structural Characterization

Theoretical vibrational spectroscopy is a valuable tool for characterizing the structure of a molecule. By calculating the vibrational frequencies and their corresponding intensities, one can predict the Infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure.

The vibrational frequencies of this compound can be calculated at the same level of theory used for geometry optimization. The calculation provides a set of normal modes of vibration, each with a specific frequency. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other limitations of the theoretical model, leading to better agreement with experimental spectra.

The vibrational modes can be assigned to specific types of atomic motion, such as stretching, bending, and torsional vibrations. For this compound, key vibrational modes include the C-H stretching of the alkyl groups and the pyrazole ring, C=N and C=C stretching of the ring, and various ring deformation modes.

Table 3: Predicted Major Vibrational Frequencies and Their Assignments for this compound

| Wavenumber (cm-1) (Scaled) | Assignment |

|---|---|

| 3100-3000 | C-H stretching (pyrazole ring) |

| 2960-2850 | C-H stretching (butyl and methyl groups) |

| 1580-1450 | C=N and C=C stretching (pyrazole ring) |

| 1460-1440 | C-H bending (alkyl groups) |

| 1380-1360 | C-H bending (methyl group) |

| 1250-1000 | In-plane C-H bending and ring vibrations |

Note: These are typical frequency ranges for the assigned vibrations and are meant to be representative.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial computational tool for the detailed assignment of vibrational spectra. By dissecting the contributions of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration, PED analysis provides a fundamental understanding of a molecule's dynamics. For this compound, while specific experimental and computational studies are not extensively available in the public domain, theoretical calculations based on Density Functional Theory (DFT) can provide reliable predictions of its vibrational modes.

A typical DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would first involve the optimization of the molecular geometry of this compound to an energy minimum. Following this, harmonic vibrational frequency calculations are performed. The resulting vibrational modes are often assigned using PED analysis.

The vibrational spectrum of this compound can be conceptually divided into contributions from the pyrazole ring, the methyl group, and the butyl group.

Pyrazole Ring Vibrations: The pyrazole ring gives rise to characteristic stretching and deformation modes. The C=N and C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. The N-N stretching vibration is also a characteristic feature. Ring breathing modes and various in-plane and out-of-plane bending vibrations occur at lower frequencies.

Methyl and Butyl Group Vibrations: The attached alkyl groups introduce their own characteristic vibrations. The C-H stretching modes of the methyl and butyl groups are expected in the 3000-2800 cm⁻¹ range. Deformation modes, including scissoring, wagging, twisting, and rocking of the CH₂ and CH₃ groups, appear in the 1470-1370 cm⁻¹ and lower frequency regions.

A representative PED analysis for key vibrational modes of this compound, as would be predicted from a DFT study, is presented in the interactive table below. This data is illustrative and based on general knowledge of the vibrational spectra of alkyl-substituted pyrazoles.

| Vibrational Mode (cm⁻¹) | Assignment | PED Contribution (%) |

| ~3100 | C-H stretch (pyrazole ring) | ν(C-H) (95) |

| ~2960 | asym. C-H stretch (CH₃, butyl) | νₐₛ(C-H) (90) |

| ~2870 | sym. C-H stretch (CH₃, butyl) | νₛ(C-H) (88) |

| ~1550 | C=N stretch (pyrazole ring) | ν(C=N) (50) + ν(C=C) (30) |

| ~1460 | CH₂ scissoring (butyl) | δ(CH₂) (75) |

| ~1380 | CH₃ sym. deformation (methyl) | δₛ(CH₃) (70) |

| ~1050 | N-N stretch (pyrazole ring) | ν(N-N) (60) + Ring def. (25) |

| ~800 | C-H out-of-plane bend (pyrazole) | γ(C-H) (80) |

Note: This table is a modeled representation. ν represents stretching, δ represents bending/deformation, and γ represents out-of-plane bending. The percentages in the PED contribution are hypothetical and serve to illustrate the nature of the vibrational modes.

Advanced Computational Methodologies and Future Directions in Pyrazole Modeling

The computational modeling of pyrazole derivatives, including this compound, is a continuously evolving field. While DFT calculations provide a robust foundation for understanding their electronic structure and vibrational properties, more advanced methodologies are being developed and applied to gain deeper insights and predictive power, particularly in the context of drug discovery and materials science. eurasianjournals.comeurasianjournals.com

Advanced Computational Methodologies:

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying pyrazole derivatives in complex environments, such as interacting with a biological target, QM/MM methods are increasingly employed. In this approach, the pyrazole ligand and the active site of the protein are treated with a high level of quantum mechanics, while the rest of the system is described by a more computationally efficient molecular mechanics force field. This allows for an accurate description of electronic effects during binding and catalysis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the conformational behavior of pyrazole derivatives and their interactions over time. eurasianjournals.com Advanced MD techniques, such as enhanced sampling methods (e.g., metadynamics, umbrella sampling), can be used to explore the free energy landscape of ligand binding and conformational changes, which are crucial for understanding drug efficacy.

Machine Learning (ML) and Artificial Intelligence (AI): The integration of ML and AI is a significant future direction in pyrazole modeling. eurasianjournals.com Machine learning models can be trained on large datasets of known pyrazole derivatives and their properties to predict the activity of new, untested compounds. This can dramatically accelerate the drug discovery process. eurasianjournals.com ML potentials are also being developed to replace traditional force fields in MD simulations, offering the potential for greater accuracy at a lower computational cost.

Future Directions:

Development of More Accurate Force Fields: A persistent challenge in the computational modeling of pyrazoles is the accuracy of force fields used in molecular mechanics and MD simulations. eurasianjournals.com Future research will focus on developing more refined force fields that can more accurately capture the subtle electronic and steric effects of different substituents on the pyrazole ring.

Multi-scale Modeling: Integrating computational methods across different scales, from quantum mechanics to coarse-grained simulations, will be essential for building comprehensive models of pyrazole-containing systems. eurasianjournals.com This will enable researchers to bridge the gap between molecular-level interactions and macroscopic properties.

Systems Biology Approaches: Moving beyond the traditional "one target, one drug" paradigm, future computational studies of pyrazoles will likely adopt a more systems-level perspective. This involves modeling the effects of a pyrazole-based drug on entire biological pathways or networks, which can provide a more holistic understanding of its therapeutic effects and potential side effects.

Coordination Chemistry and Catalytic Applications of Pyrazole Ligands

Pyrazole (B372694) as Ligands in Transition Metal Complexation

The coordination chemistry of pyrazoles is rich and varied, with the pyrazole ring capable of acting as a ligand for a wide range of transition metals. researchgate.net The presence of two adjacent nitrogen atoms allows for several coordination modes, influencing the geometry and reactivity of the resulting metal complexes. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes with Pyrazole Derivatives

The synthesis of metal complexes with pyrazole derivatives is typically achieved by reacting the pyrazole ligand with a suitable metal salt in an appropriate solvent. scispace.comajchem-a.com For N-alkylated pyrazoles like 5-butyl-1-methyl-1H-pyrazole, coordination is expected to occur through the N2 nitrogen atom, as the N1 position is blocked by the methyl group.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyrazole ring upon coordination to a metal ion provide evidence of complex formation. For instance, shifts in the C=N and N-N stretching frequencies are indicative of the pyrazole nitrogen's involvement in bonding. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for characterizing the ligand and its complexes in solution. Coordination to a paramagnetic metal center can lead to significant broadening or shifting of the NMR signals. For diamagnetic complexes, changes in the chemical shifts of the pyrazole ring protons and carbons upon coordination can provide insights into the metal-ligand interaction. scispace.comsaudijournals.com

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complexes. The d-d transitions of the metal ion and charge transfer bands between the metal and the ligand can be observed, providing information about the coordination geometry and the nature of the metal-ligand bond. scispace.com

A summary of typical spectroscopic data for pyrazole-metal complexes is presented in Table 1.

Table 1: Representative Spectroscopic Data for Metal Complexes of Substituted Pyrazoles

| Technique | Observed Changes Upon Complexation | Reference |

|---|---|---|

| IR Spectroscopy | Shift in C=N stretching frequency | scispace.com |

| 1H NMR | Downfield or upfield shift of pyrazole ring protons | saudijournals.com |

Chelation Modes and Ligand Design Principles for Pyrazole-Based Scaffolds

While simple pyrazoles like this compound typically act as monodentate ligands, the pyrazole moiety is a versatile building block in the design of multidentate ligands. researchgate.net By incorporating other donor groups onto the pyrazole scaffold, ligands with varying denticity and coordination preferences can be synthesized. researchgate.netnih.gov

Common chelation modes involving the pyrazole ring include:

Bidentate Ligands: Pyrazole rings can be linked to other donor groups such as pyridines, amines, or other pyrazoles to create bidentate ligands. These can form stable five- or six-membered chelate rings with metal ions. nih.gov

Tridentate and Polydentate Ligands: More complex ligand architectures, such as pincer-type ligands, can be constructed using multiple pyrazole units or a combination of pyrazole and other donor groups. nih.gov These ligands enforce specific coordination geometries on the metal center, which can be advantageous for catalytic applications.

The design of pyrazole-based ligands is guided by several principles to achieve desired properties in the resulting metal complexes:

Steric Hindrance: The size and position of substituents on the pyrazole ring, such as the butyl group in this compound, can be varied to control the steric environment around the metal center. This can influence the coordination number, geometry, and catalytic activity of the complex.

Electronic Effects: Electron-donating or electron-withdrawing substituents on the pyrazole ring can modulate the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond and the redox properties of the metal center.

Catalytic Activity of Pyrazole-Metal Complexes

Metal complexes containing pyrazole-based ligands have emerged as effective catalysts for a variety of organic transformations. bohrium.comrsc.org The versatility of the pyrazole scaffold allows for the fine-tuning of the catalyst's properties to achieve high activity and selectivity.

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, pyrazole-metal complexes have been successfully employed in a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. bohrium.comrsc.org The N-alkylation in compounds like this compound can enhance the solubility of the corresponding metal complexes in organic solvents, which is beneficial for homogeneous catalysis.

Transition metal-catalyzed C-H functionalization of pyrazoles is a significant strategy for creating diverse pyrazole derivatives. bohrium.comrsc.org Palladium catalysts are frequently used for C-C bond formation, while other transition metals are also effective for creating both C-C and C-heteroatom bonds. bohrium.com

Heterogeneous and Polymeric Catalysts Based on Pyrazole Scaffolds

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, significant efforts have been directed towards the development of heterogeneous and polymeric catalysts based on pyrazole scaffolds. nih.gov

Heterogeneous Catalysts: Pyrazole-containing ligands can be immobilized on solid supports such as silica or polymers. These supported catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse. nih.gov For instance, silica gel-bound enaminones and their Cu(II) complexes have been utilized as heterogeneous catalysts in cycloaddition reactions. nih.gov

Polymeric Catalysts: Pyrazole moieties can be incorporated into the backbone or as pendant groups of polymers. These polymeric ligands can then be used to coordinate with metal ions to form catalytically active materials.

The use of sustainable heterogeneous catalysts for the synthesis of pyranopyrazole scaffolds has gained considerable attention due to the broad range of pharmacological applications of these compounds. nih.gov

Pyrazole-Containing Metal-Organic Frameworks (MOFs) and Their Catalytic Potential

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. nih.govacs.org Pyrazole-based ligands are excellent candidates for the construction of MOFs due to their ability to form stable coordination bonds with a variety of metal ions. nih.govasu.edu

The resulting pyrazolate-based MOFs often exhibit high thermal and chemical stability. acs.org The porosity and tunable nature of these MOFs make them promising materials for applications in catalysis. nih.govresearchgate.net The catalytic activity of pyrazole-containing MOFs can arise from:

Open Metal Sites: The metal nodes within the MOF structure can possess open coordination sites that can act as Lewis acid catalysts.

Functionalized Ligands: The pyrazole ligands themselves can be functionalized with catalytically active groups.

Encapsulated Catalysts: The pores of the MOF can be used to encapsulate catalytically active metal complexes or nanoparticles.

For example, a robust pyrazolate-based MOF has been shown to be an efficient catalyst for the dehydrogenative C-O cross-coupling reaction. nih.govacs.org Cobalt(II)-containing MOFs with pyrazolate-based ligands have also demonstrated catalytic activity in heterogeneous oxidation reactions. researchgate.net

A summary of catalytic applications of pyrazole-based systems is provided in Table 2.

Table 2: Catalytic Applications of Systems Based on Substituted Pyrazoles

| Catalyst Type | Reaction | Reference |

|---|---|---|

| Homogeneous Pd Complex | C-H Arylation | bohrium.com |

| Heterogeneous Cu(II) Complex | [3+2] Cycloaddition | nih.gov |

| Pyrazolate-based MOF | C-O Cross-Coupling | nih.govacs.org |

Materials Science Applications of Pyrazole Derivatives

Development of Pyrazole-Based Luminescent Materials

The inherent aromaticity and tunable electronic characteristics of the pyrazole (B372694) scaffold make it an excellent platform for the design of luminescent materials. These materials find applications as organic fluorophores, fluorescent probes, and components in optoelectronic devices.

Pyrazole derivatives have been successfully employed in the development of organic fluorophores and fluorescent probes. acs.org Their photophysical properties can be finely tuned by introducing various substituents onto the pyrazole ring. acs.org These modifications can alter the electron density and conjugation of the molecule, thereby influencing its absorption and emission spectra. acs.org

For instance, pyrazole-based fluorescent probes have been designed for the detection of metal ions. bldpharm.com The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, and this interaction can lead to a change in the fluorescence of the molecule, signaling the presence of the target ion. fluorochem.co.uk This "turn-on" or "turn-off" fluorescence response allows for sensitive and selective detection of various cations. bldpharm.com

The electroluminescent properties of certain pyrazole derivatives have led to their investigation as components in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netmdpi.com In OLEDs, pyrazole-containing compounds can serve as emitters, producing light when an electric current is passed through the device. guidetopharmacology.org The color of the emitted light can be controlled by modifying the chemical structure of the pyrazole derivative. researchgate.net For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and shown to exhibit bright bluish-green electroluminescence. researchgate.netguidetopharmacology.org

In the context of OSCs, pyrazole derivatives have been explored as electron-donating or electron-accepting materials in the active layer of the device. nih.gov The efficiency of these devices is dependent on the ability of the active layer to absorb sunlight and convert it into electrical energy. The tunable electronic properties of pyrazoles allow for the optimization of their energy levels to facilitate efficient charge separation and transport within the solar cell. researchgate.net

Table 1: Performance of an OLED Device Using a Pyrazole Derivative Emitter

| Parameter | Value |

| Emitter | 1-phenyl-3-phenyl-6-CF3-1H-pyrazolo[3,4-b]quinoline |

| Emission Color | Deep Bluish-Green |

| Emission Spectra Range | 481–506 nm |

| Maximum Brightness | ~1436.0 cd/m² |

| Current Efficiency | Up to 1.26 cd/A at 506 nm |

Data compiled from a study on trifluoromethyl substituted derivatives of pyrazoles. researchgate.netguidetopharmacology.org

Pyrazole in Polymer Chemistry: Synthesis and Properties of Pyrazole-Containing Polymers

The incorporation of pyrazole moieties into polymer chains can impart unique properties to the resulting materials. Pyrazole-containing polymers have been synthesized for various applications, including gas capture and catalysis. mdpi.com

One notable example is the synthesis of a pyrazole-based microporous organic polymer (MOP). nih.gov This material was prepared through the Scholl coupling of 3,5-diphenyl-1H-pyrazole and exhibited a high surface area and porosity. nih.gov These characteristics make it suitable for applications such as carbon dioxide (CO2) capture. nih.gov The pyrazole-based MOP demonstrated a significant CO2 uptake capacity, highlighting the potential of these materials in environmental applications. nih.gov

Furthermore, the nitrogen atoms within the pyrazole rings of the polymer can act as coordination sites for metal nanoparticles. nih.gov For instance, silver nanoparticles have been successfully embedded into a pyrazole-based MOP. nih.gov The resulting hybrid material not only retained its CO2 capture capabilities but also functioned as an efficient heterogeneous catalyst for the carboxylation of terminal alkynes with CO2. nih.gov This demonstrates the potential for creating multifunctional materials by combining the properties of pyrazole-containing polymers with those of metal nanoparticles.

Energetic Materials Based on Nitrated Pyrazole Scaffolds

The high nitrogen content and positive heat of formation of many pyrazole derivatives make them attractive candidates for the development of energetic materials. nih.govsemanticscholar.org Nitrated pyrazole scaffolds, in particular, have been extensively researched as components in explosives, propellants, and pyrotechnics. nih.govsemanticscholar.orgresearchgate.net

The introduction of nitro groups (-NO2) onto the pyrazole ring significantly increases the energy content of the molecule. nih.govsemanticscholar.org The number and position of these nitro groups can be varied to fine-tune the energetic properties of the resulting compound, such as its density, thermal stability, and detonation performance. nih.govsemanticscholar.org Researchers have synthesized a variety of nitrated pyrazole-based energetic compounds, including monopyrazoles with nitro groups, bispyrazoles with nitro groups, and nitropyrazolo[4,3-c]pyrazoles. nih.govsemanticscholar.org

Many of these compounds exhibit a desirable combination of high power and low sensitivity, making them safer to handle and transport than traditional explosives. nih.govsemanticscholar.org For instance, some nitrated pyrazole derivatives have shown excellent thermal stability with high decomposition temperatures, making them suitable for use as heat-resistant insensitive explosives. semanticscholar.org The ongoing research in this area aims to develop novel, high-performance, and environmentally friendly energetic materials based on the pyrazole scaffold. nih.govsemanticscholar.orgenamine.net

Table 2: Properties of a Nitrated Pyrazole-Based Energetic Compound

| Compound | Decomposition Temperature (°C) | Impact Sensitivity (IS) | Friction Sensitivity (FS) |

| A Nitrated Bispyrazole Compound | 353.6 | > 40 J | > 360 N |

Data extracted from a review on nitrated-pyrazoles based energetic compounds. semanticscholar.org

Corrosion Inhibition Mechanisms of Pyrazole Compounds

Pyrazole derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. mdpi.comisca.me Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comisca.me

The adsorption of pyrazole compounds onto a metal surface can occur through a combination of physical and chemical interactions. mdpi.com The heteroatoms (nitrogen) and any π-electrons in the pyrazole ring can interact with the vacant d-orbitals of the metal atoms, leading to chemisorption. mdpi.com Additionally, electrostatic interactions between the charged metal surface and the protonated pyrazole molecules can contribute to physisorption. mdpi.com

The effectiveness of a pyrazole derivative as a corrosion inhibitor is influenced by its molecular structure, including the presence of various substituents. sigmaaldrich.com These substituents can affect the electron density of the pyrazole ring and its ability to adsorb onto the metal surface. sigmaaldrich.com Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that pyrazole inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comisca.mersc.org

Table 3: Corrosion Inhibition Efficiency of Pyrazole Derivatives on Carbon Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ | 90.8 |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ | 91.8 |

Data from a study on the corrosion inhibition mechanisms of new pyrazole derivatives. mdpi.comisca.meresearchgate.net

Environmental Behavior and Remediation Technologies for Pyrazole Compounds

Environmental Fate and Distribution in Aquatic and Terrestrial Systems

The environmental fate of pyrazole (B372694) compounds is governed by a combination of their physicochemical properties and the characteristics of the receiving environment. While specific data for 5-butyl-1-methyl-1H-pyrazole is limited, the behavior of related pyrazole derivatives can provide insights into its potential distribution in aquatic and terrestrial systems.

Aquatic Systems:

Pyrazole and its derivatives can enter aquatic systems through wastewater discharges. arviatechnology.com Their stability in water can lead to prolonged toxicity, posing a threat to aquatic organisms, including fish. arviatechnology.com The persistence of these compounds can disrupt aquatic ecosystems and potentially impact human health if contaminated water is used for drinking. arviatechnology.com

The environmental fate of a structurally related compound, Methyl 1-ethenyl-1H-pyrazole-5-carboxylate, is summarized in the table below, offering a proxy for the potential behavior of this compound.

Table 1: Environmental Fate and Transport Properties of Methyl 1-ethenyl-1H-pyrazole-5-carboxylate

| Property | Value | Unit | Reference |

|---|---|---|---|

| Biodegradation Half-Life | 4.68 | days | epa.gov |

| Bioconcentration Factor | 1.92 | L/kg | epa.gov |

| Soil Adsorption Coefficient (Koc) | 38.9 | L/kg | epa.gov |

This data is for Methyl 1-ethenyl-1H-pyrazole-5-carboxylate and is used as an estimate for the behavior of this compound due to a lack of specific data.

The low soil adsorption coefficient (Koc) suggests that this related pyrazole compound has a high potential for mobility in soil and is likely to partition into water. epa.gov The bioconcentration factor indicates a low potential for accumulation in aquatic organisms. epa.gov

Terrestrial Systems:

In terrestrial environments, the fate of pyrazole compounds is influenced by soil properties such as organic matter content and clay mineralogy. Sorption to soil particles can reduce their mobility and bioavailability. mdpi.com Studies on imidazolium-based ionic liquids, which share some structural similarities with N-substituted pyrazoles, have shown that sorption is enhanced by the presence of organic matter and certain clays (B1170129) like smectite. researchgate.net This suggests that in soils with higher organic carbon and specific clay content, pyrazole compounds may be more strongly retained. researchgate.net Conversely, in sandy soils with low organic matter, there would be a higher risk of leaching into groundwater.

The process of biodegradation is a key factor in the natural attenuation of pyrazole compounds in both soil and water. bohrium.com Some microorganisms have the ability to degrade pyrazoles, although the efficiency can be influenced by environmental conditions such as the presence of oxygen. bohrium.com

Advanced Oxidation Processes (AOPs) for Pyrazole Degradation in Wastewater

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). youtube.com These processes are considered highly effective for the degradation of recalcitrant organic compounds like pyrazoles. arviatechnology.comyoutube.com

Various AOPs have been investigated for the removal of pyrazole and its derivatives from water, including:

Ozonation: The use of ozone (O₃), a powerful oxidant, can effectively degrade pyrazole molecules into less harmful substances. arviatechnology.com Combining ozone with other oxidants like hydrogen peroxide (H₂O₂) or UV radiation can enhance the generation of hydroxyl radicals and improve degradation efficiency. mdpi.com

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to generate hydroxyl radicals. abpsoil.com The efficiency of this process can be enhanced by UV light in the photo-Fenton process. abpsoil.com These methods have been successfully applied to degrade various organic pollutants, including surfactants and dyes. abpsoil.com

Photocatalysis: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. researchgate.net

Combined Processes: A combination of different AOPs, or AOPs with other treatment methods, can lead to higher degradation efficiency. For instance, a system combining adsorption and electrochemical oxidation has shown to be effective in removing pyrazole from water. arviatechnology.com

The table below summarizes different AOPs and their general effectiveness for the degradation of organic pollutants, which is applicable to pyrazole compounds.

Table 2: Overview of Advanced Oxidation Processes for Organic Pollutant Degradation

| AOP Type | Oxidizing Agent(s) | Key Features | Reference |

|---|---|---|---|

| Ozonation | Ozone (O₃) | Strong oxidant, can be combined with UV or H₂O₂. | arviatechnology.commdpi.com |

| Fenton Process | H₂O₂ + Fe²⁺ | Generates hydroxyl radicals, effective in acidic conditions. | abpsoil.com |

| Photo-Fenton | H₂O₂ + Fe²⁺ + UV light | Enhanced radical production with UV light. | abpsoil.com |

| Photocatalysis | Semiconductor (e.g., TiO₂) + UV light | Heterogeneous process, catalyst can be reused. | researchgate.net |

While these processes are generally effective for pyrazole compounds, the specific operational parameters such as pH, oxidant dosage, and catalyst concentration would need to be optimized for the efficient degradation of this compound.

Adsorption-Based Removal Strategies for Pyrazole Contamination

Adsorption is a widely used and effective method for removing organic pollutants from water. mdpi.com This process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). For pyrazole compounds, various adsorbent materials have been explored.

Common Adsorbents:

Activated Carbon: Granular activated carbon (GAC) is a highly effective adsorbent for pyrazole removal due to its large surface area and affinity for organic compounds. arviatechnology.com However, the regeneration of spent carbon and the potential for desorption are important considerations. arviatechnology.com

Clay Minerals: Certain clay minerals, such as kaolinite (B1170537) and montmorillonite, have been shown to adsorb pyridine (B92270), a related heterocyclic compound. mdpi.com The adsorption capacity is influenced by the mineral's surface area and charge characteristics. researchgate.net

Natural Materials: Low-cost adsorbents like natural shale have demonstrated the potential for removing pyridine from aqueous solutions, suggesting they could be a viable option for pyrazole contamination as well. mdpi.com

The efficiency of adsorption is influenced by several factors, including the physicochemical properties of the pyrazole derivative (e.g., the butyl and methyl groups in this compound would affect its hydrophobicity and interaction with adsorbents), the characteristics of the adsorbent (surface area, pore size distribution), and the solution chemistry (pH, temperature, presence of other solutes). mdpi.com

The table below provides a summary of different adsorbent types and their applicability for the removal of heterocyclic organic compounds like pyrazoles.

Table 3: Adsorbent Materials for the Removal of Heterocyclic Organic Compounds

| Adsorbent | Key Characteristics | Applicability for Pyrazoles | Reference |

|---|---|---|---|

| Activated Carbon (GAC) | High surface area, microporous structure. | High efficiency for general pyrazole removal. | arviatechnology.com |

| Clay Minerals (e.g., Montmorillonite) | Negatively charged surfaces, potential for ion exchange. | Effective for certain heterocyclic compounds. | researchgate.netmdpi.com |

| Natural Shale | Low-cost, readily available. | Potential for trace pyridine removal, indicating possible use for pyrazoles. | mdpi.com |

The selection of an appropriate adsorption strategy for this compound would require experimental studies to determine the most effective adsorbent and optimal operating conditions.

Future Research Directions and Emerging Trends in 5 Butyl 1 Methyl 1h Pyrazole Chemistry

Integration of Artificial Intelligence and Machine Learning in Pyrazole (B372694) Research

The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry is set to revolutionize the discovery and development of pyrazole-based compounds. These computational tools offer the potential to significantly accelerate the design of new molecules with desired properties, including those with specific therapeutic or material science applications.

Future research will likely focus on the development of more sophisticated AI models that can co-optimize multiple parameters, such as biological activity, synthetic accessibility, and pharmacokinetic profiles. The integration of deep learning and generative models will enable the de novo design of pyrazole derivatives with tailored functionalities, opening up new avenues for drug discovery and materials science. premierscience.com

| AI/ML Application Area | Potential Impact on Pyrazole Research | Key Technologies |

| Drug Discovery | Accelerated identification of novel therapeutic agents; prediction of bioactivity and toxicity. researchgate.netpremierscience.com | Quantitative Structure-Activity Relationship (QSAR), Artificial Neural Networks (ANN), Deep Learning. nih.govresearchgate.net |

| Synthesis Planning | Optimization of reaction pathways; prediction of product yields and side reactions. researchgate.net | Retrosynthesis algorithms, Natural Language Processing (NLP) for reaction data mining. |

| Material Science | Design of pyrazole-based materials with specific electronic, optical, or catalytic properties. | High-throughput virtual screening, Molecular dynamics simulations. |

Novel Synthetic Methodologies for Complex Pyrazole Architectures and Late-Stage Functionalization